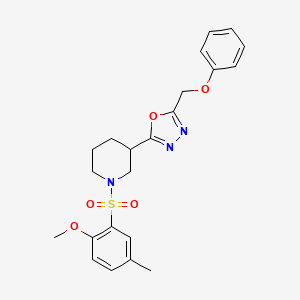

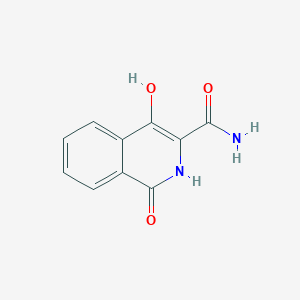

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide” is a chemical compound with the molecular weight of 205.17 . It is a novel HIV-1 integrase strand transfer inhibitor .

Synthesis Analysis

The synthesis of “this compound” involves the conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates . A green and efficient synthetic methodology has been adopted for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides with excellent yields .Molecular Structure Analysis

The Inchi Code of “this compound” is 1S/C10H7NO4/c12-8-5-3-1-2-4-6 (5)9 (13)11-7 (8)10 (14)15/h1-4,12H, (H,11,13) (H,14,15) .Chemical Reactions Analysis

The compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives and isocyanides process leads readily and efficiently to heterocyclic enamines .Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.17 . It should be stored at a temperature between 28 C .Aplicaciones Científicas De Investigación

Synthetic Methodologies

An improved method for the synthesis of 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives has been developed, involving initial aminolysis, esterification, and final heterocyclization through Dieckmann condensation, which provides an efficient route to these compounds (Blanco et al., 2006). Another study focused on the regioselectivity of the N-ethylation reaction of similar compounds, using DFT methods to evaluate reaction paths and acid/base behavior (Batalha et al., 2019). Furthermore, autooxidation and rearrangement reactions of isoquinolinone derivatives have been explored, revealing complex reaction pathways leading to diverse products (Blanco et al., 2009).

Biological Assessment and Molecular Modeling

A comprehensive study synthesized and evaluated new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives as cholinesterase inhibitors and Ca channel antagonists, highlighting their potential in targeting neurological disorders (Tomassoli et al., 2011). In a similar vein, novel 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamide derivatives were designed and synthesized, showing significant anti-proliferative activity against various cancer cell lines, further supported by molecular docking studies (Banu et al., 2017).

Pharmacological Studies

The pharmacological potential of this class of compounds is further underscored by studies exploring their analgesic and antitubercular activities. For instance, the synthesis and evaluation of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]-pyrimidine-3-carboxylic acids revealed compounds with notable analgesic properties, emphasizing the structure-analgesic activity relationship (Ukrainets et al., 2018). Another study reported on the antitubercular activity of similar compounds, providing valuable insights into their potential therapeutic applications (Ukrainets et al., 2008).

Mecanismo De Acción

While the exact mechanism of action of “4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide” is not specified, it is known that the compound is a novel HIV-1 integrase strand transfer inhibitor . This suggests that it may inhibit the HIV-1 integrase enzyme, which is crucial for the replication of the HIV virus.

Direcciones Futuras

Propiedades

IUPAC Name |

4-hydroxy-1-oxo-2H-isoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-9(14)7-8(13)5-3-1-2-4-6(5)10(15)12-7/h1-4,13H,(H2,11,14)(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXVQOAFBNLVDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(NC2=O)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2778358.png)

![6,8-Dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide](/img/structure/B2778360.png)

![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2778361.png)

![1-(4-chlorophenyl)-5-({[(3-methylbenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole](/img/structure/B2778362.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2778363.png)

![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-[3-(trifluoromethoxy)benzoyl]azetidine](/img/structure/B2778364.png)

![6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole](/img/structure/B2778369.png)

![Dimethyl 3-[(tert-butoxycarbonyl)amino]pentanedioate](/img/structure/B2778370.png)

![[(3R)-oxan-3-yl]methanamine hydrochloride](/img/structure/B2778375.png)

![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B2778378.png)